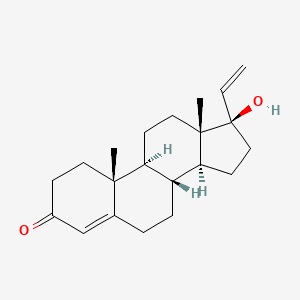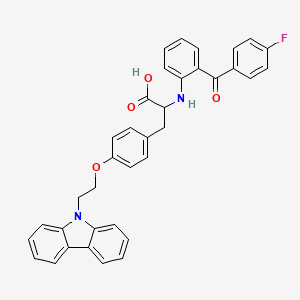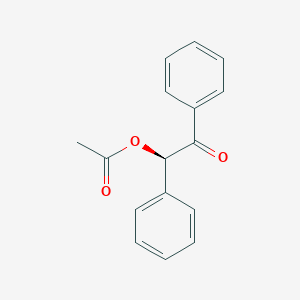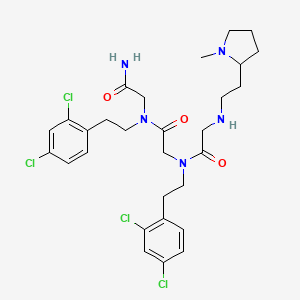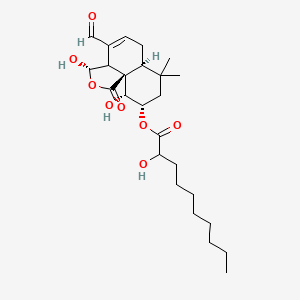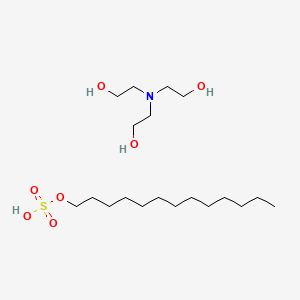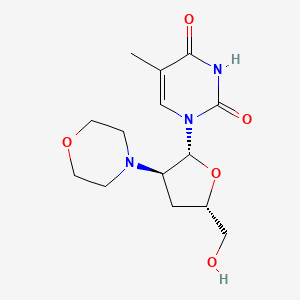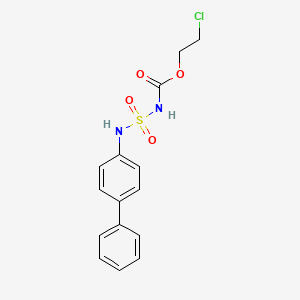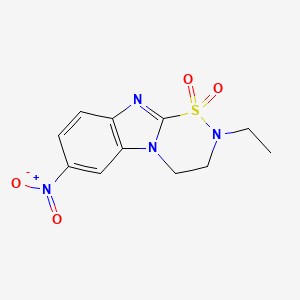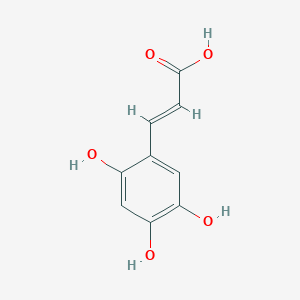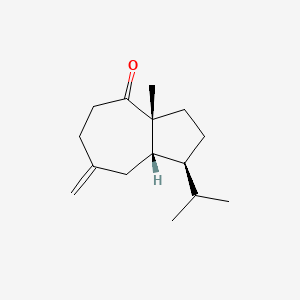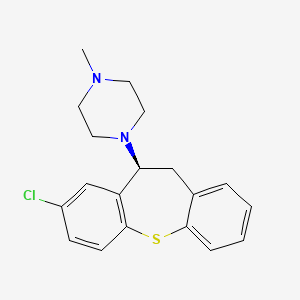
Clorotepine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clorotepine can be synthesized from piperazine and 1-(8-chlorodibenzo[b,f]thiepin-10-yl)-4-methyl . The synthesis involves several steps, including the formation of the dibenzo[b,f]thiepin ring system and subsequent chlorination and piperazine substitution . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Clorotepine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Clorotepine undergoes various chemical reactions, including:
Oxidation: Clorotepine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Clorotepine to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the dibenzo[b,f]thiepin system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Clorotepine has several scientific research applications:
Mécanisme D'action
Clorotepine exerts its effects by acting as an antagonist at multiple receptor sites, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, α1A, α1B, and α1D adrenergic receptors, and histamine H1 receptors . It also inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter . These actions result in the modulation of neurotransmitter activity, leading to its antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perathiepin: The parent compound from which Clorotepine was derived.
Metitepine: Another tricyclic antipsychotic with similar receptor binding profiles.
Uniqueness of Clorotepine
Clorotepine is unique due to its high affinity for a broad range of receptors, making it effective in managing a variety of psychotic symptoms. Its ability to block multiple neurotransmitter systems distinguishes it from other antipsychotics .
Propriétés
Numéro CAS |
41932-49-4 |
|---|---|
Formule moléculaire |
C19H21ClN2S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
1-[(5S)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m0/s1 |
Clé InChI |
XRYLGRGAWQSVQW-KRWDZBQOSA-N |
SMILES isomérique |
CN1CCN(CC1)[C@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canonique |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


